molecular formula C15H20O B13955556 5-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran CAS No. 54815-15-5

5-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran

Cat. No.: B13955556
CAS No.: 54815-15-5
M. Wt: 216.32 g/mol
InChI Key: PLVPFMKGQROMAM-UHFFFAOYSA-N
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Description

5-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that are widely distributed in nature and have significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The compound’s structure consists of a benzofuran ring with a cyclohexyl and a methyl group attached, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

The synthesis of 5-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

5-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogens or hydroxyl groups as substituents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives have shown promise as potential therapeutic agents for various diseases, including cancer and viral infections . The compound’s unique structure and biological activities make it a valuable candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to enzymes or receptors, thereby modulating their activity . For example, some benzofuran compounds have been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell growth inhibition . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

5-Cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran can be compared with other similar compounds, such as 2-methyl-2,3-dihydrobenzofuran and 2-methylcoumaran . These compounds share a similar benzofuran core structure but differ in their substituents. The presence of the cyclohexyl group in this compound distinguishes it from its analogs and may contribute to its unique biological activities and applications.

Properties

CAS No.

54815-15-5

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

5-cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C15H20O/c1-11-9-14-10-13(7-8-15(14)16-11)12-5-3-2-4-6-12/h7-8,10-12H,2-6,9H2,1H3

InChI Key

PLVPFMKGQROMAM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3CCCCC3

Origin of Product

United States

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